molecular formula C21H28N6O2 B2990778 7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 898453-88-8

7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2990778
M. Wt: 396.495
InChI Key: VVRNMFDRUCPRCU-UHFFFAOYSA-N
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Description

The compound “7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione” has a molecular formula of C21H28N6O2 . It has an average mass of 396.486 Da and a monoisotopic mass of 396.227386 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H28N6O2 . The structure is likely to be complex due to the presence of multiple functional groups including an ethyl group, a methyl group, a phenylpropyl group, and a piperazinyl group. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, specific details about these properties are not available in the search results .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Antipsychotic and Mood Disorder Treatments Piperazine derivatives are integral to the development of novel medications for treating psychotic and mood disorders. Lurasidone, for example, showcases the efficacy of piperazine-containing compounds in the treatment of schizophrenia and bipolar depression. It highlights the pharmacodynamic profile unique to atypical antipsychotics, demonstrating effectiveness in acute treatment phases with a lower risk profile for metabolic and cardiac abnormalities (Pompili et al., 2018).

Broad Therapeutic Potential Piperazine is a core structure in a wide range of drugs across different therapeutic categories, including antipsychotic, antihistamine, anticancer, and antiviral medications. The versatility of piperazine as a pharmacophore is evident from its incorporation into molecules exhibiting a broad spectrum of biological activities. This versatility is attributed to the ability to modify the substituents on the piperazine ring, which significantly impacts the pharmacokinetic and pharmacodynamic properties of the resultant molecules (Rathi et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

7-ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-3-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-14-12-25(13-15-26)11-7-10-16-8-5-4-6-9-16/h4-6,8-9H,3,7,10-15H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNMFDRUCPRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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